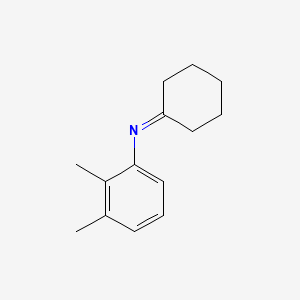
Benzenamine, N-cyclohexylidene-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-cyclohexylidene-2,3-dimethyl- is an organic compound with the molecular formula C14H19N It is a derivative of benzenamine (aniline) where the nitrogen atom is bonded to a cyclohexylidene group and two methyl groups at the 2 and 3 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-cyclohexylidene-2,3-dimethyl- typically involves the reaction of 2,3-dimethylaniline with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. The general reaction can be represented as follows:
[ \text{2,3-Dimethylaniline} + \text{Cyclohexanone} \rightarrow \text{Benzenamine, N-cyclohexylidene-2,3-dimethyl-} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Common solvents used in the process include ethanol or toluene, and the reaction is typically carried out at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-cyclohexylidene-2,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Benzenamine, N-cyclohexylidene-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Benzenamine, N-cyclohexylidene-2,3-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylaniline: A precursor in the synthesis of Benzenamine, N-cyclohexylidene-2,3-dimethyl-.
Cyclohexylamine: Another amine with a cyclohexyl group, but lacking the aromatic ring.
N,N-Dimethylaniline: Similar structure but with two methyl groups on the nitrogen atom instead of the cyclohexylidene group.
Uniqueness
Benzenamine, N-cyclohexylidene-2,3-dimethyl- is unique due to the presence of both the cyclohexylidene group and the dimethyl substitution on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62049-86-9 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)cyclohexanimine |
InChI |
InChI=1S/C14H19N/c1-11-7-6-10-14(12(11)2)15-13-8-4-3-5-9-13/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
HDXSRVPKCXOXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















